(3-Amino-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester

Description

Nomenclature and Structural Identity

(3-Amino-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester is a carbamate derivative characterized by its distinct structural features. The compound’s systematic IUPAC name is tert-butyl N-[3-amino-5-(trifluoromethyl)phenyl]carbamate. Alternative nomenclature includes tert-butyl (3-amino-5-(trifluoromethyl)phenyl)carbamate and 3-(N-Boc-amino)-5-(trifluoromethyl)aniline. Its CAS Registry Number, 795307-83-4, serves as a unique identifier in chemical databases.

The molecular formula C₁₂H₁₅F₃N₂O₂ corresponds to a molecular weight of 276.25 g/mol . Key structural components include:

- A benzene ring substituted with an amino group (-NH₂) at position 3 and a trifluoromethyl group (-CF₃) at position 5.

- A tert-butoxycarbonyl (Boc) group attached to the amino moiety via a carbamate linkage (-OC(=O)NH-).

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₅F₃N₂O₂ | |

| Molecular Weight | 276.25 g/mol | |

| SMILES Notation | CC(C)(C)OC(=O)NC1=CC(=CC(=C1)N)C(F)(F)F | |

| InChI Key | WMNCWFCSNVHPGF-UHFFFAOYSA-N |

The trifluoromethyl group confers electron-withdrawing properties, influencing the compound’s reactivity in synthetic pathways. The Boc group, a widely used protecting group in organic synthesis, enhances solubility in nonpolar solvents and stabilizes the amine during reactions.

Historical Context in Carbamate Chemistry

Carbamates emerged as critical tools in synthetic chemistry following the isolation of physostigmine from Physostigma venenosum in the 19th century. The development of synthetic carbamates accelerated in the 20th century, driven by their utility in pharmaceuticals, agrochemicals, and polymer science.

The tert-butoxycarbonyl (Boc) group, introduced in the mid-20th century, revolutionized peptide synthesis by enabling selective amine protection. Its acid-labile nature allows controlled deprotection under mild conditions, minimizing side reactions. (3-Amino-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester exemplifies modern applications of Boc chemistry, particularly in the synthesis of fluorinated aromatic compounds.

Key milestones in carbamate chemistry relevant to this compound include:

- 1940s–1950s : Development of Boc-protection strategies using di-tert-butyl dicarbonate (Boc₂O).

- 1980s–1990s : Expansion of fluorinated carbamates in medicinal chemistry, leveraging -CF₃ groups for enhanced metabolic stability.

- 2000s–Present : Application of Boc-protected amines in cross-coupling reactions and boronic ester syntheses.

Properties

IUPAC Name |

tert-butyl N-[3-amino-5-(trifluoromethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-9-5-7(12(13,14)15)4-8(16)6-9/h4-6H,16H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNCWFCSNVHPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Amination and Carbamate Formation

A robust method involves a palladium-catalyzed amination of a bromo-substituted trifluoromethyl aromatic precursor followed by carbamate formation using tert-butyl carbamate. This method is advantageous due to its high yield and mild conditions.

| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination of 5-trifluoromethylphenyl compound | N-Bromosuccinimide (NBS), Acetic acid, 110°C, 12 h | ~78 | Generates 3-bromo-5-trifluoromethyl intermediate |

| 2 | Palladium-catalyzed amination with tert-butyl carbamate | Pd catalyst, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene ligand, Cs2CO3 base, 1,4-dioxane, 90°C, 4 h | ~78 | Forms tert-butyl carbamate protected amine |

| 3 | Deprotection of carbamate group | Methanol/HCl (1:1), room temperature, 2 h | Not specified | Yields free amino compound |

This method avoids the use of highly toxic reagents such as phosphorus oxychloride and harsh high-temperature cyclizations, making it suitable for scale-up and environmentally benign synthesis.

Carbamate Ester Formation via Transesterification

Another approach involves the transesterification or aminolysis of tert-butyl esters to form carbamic acid tert-butyl esters under mild conditions mediated by phosphorus trichloride (PCl3).

- This method allows one-pot conversion of tert-butyl esters to the corresponding carbamates or amides.

- Mechanistic studies indicate in situ formation of acid chlorides, which then react with amines or alcohols to form the desired carbamate esters.

- The reaction proceeds efficiently under air and can be scaled up for gram-scale synthesis.

Reductive Amination and Carbamate Protection

Some synthetic routes utilize reductive amination of aldehyde or ketone intermediates followed by carbamate protection:

- The amino group is introduced by reductive amination using sodium triacetoxyborohydride.

- Carbamate protection is achieved by reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

- The reaction is typically performed in dichloromethane at room temperature with purification by column chromatography.

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Palladium-Catalyzed Amination | NBS, Pd catalyst, tert-butyl carbamate, Cs2CO3 | 90–110°C, 4–12 h | High yield (~78%), mild conditions, scalable, avoids toxic reagents | Requires Pd catalyst and ligands |

| PCl3-Mediated Transesterification | PCl3, tert-butyl ester, amines/alcohols | Room temp to mild heating | One-pot, good to high yields, gram-scale feasible | Requires handling of PCl3, moisture sensitive |

| Reductive Amination + Carbamate Protection | Sodium triacetoxyborohydride, tert-butyl chloroformate | Room temp, overnight | Mild conditions, good yields, flexible | Multi-step, purification needed |

- The palladium-catalyzed method reported in CN104163798A shows a total recovery yield of approximately 57.8% for related quinoline derivatives, indicating good efficiency for aromatic amines with trifluoromethyl substitution.

- The PCl3-mediated transesterification protocol provides a novel, efficient pathway for tert-butyl ester conversion, potentially applicable to the target compound's carbamate ester formation, with mechanistic insights supporting its robustness.

- Reductive amination followed by carbamate protection is well-documented for related compounds, providing reliable yields and purity, though it may require more purification steps.

The preparation of (3-Amino-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester is best achieved through palladium-catalyzed amination of a bromo-trifluoromethyl aromatic intermediate followed by carbamate formation and deprotection steps. Alternative methods such as PCl3-mediated transesterification and reductive amination with carbamate protection offer complementary routes depending on available reagents and scale.

These methods collectively provide high yields, operational simplicity, and scalability, with careful consideration of environmental and safety aspects. The palladium-catalyzed route is particularly notable for avoiding highly toxic reagents and extreme conditions, making it a preferred approach in professional and industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Hydrolysis: The carbamate ester can be hydrolyzed to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Substitution: Substituted derivatives of the original compound.

Hydrolysis: 3-amino-5-trifluoromethyl-aniline and tert-butyl alcohol.

Scientific Research Applications

Chemistry

In chemistry, (3-Amino-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this ester a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals and other specialty chemicals. Its stability and reactivity profile make it suitable for various applications.

Mechanism of Action

The mechanism by which (3-Amino-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester exerts its effects depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to its molecular targets.

Comparison with Similar Compounds

Research Implications

- Medicinal Chemistry : The -CF₃ group’s strong electron-withdrawing nature could modulate target binding affinity, as seen in fluorinated kinase inhibitors .

- Material Science : Bulky substituents (e.g., oxadiazole in ) or lipophilic groups (e.g., -CF₃) may influence crystallinity or solubility in polymer applications.

Biological Activity

(3-Amino-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester, a compound characterized by its unique trifluoromethyl group, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, focusing on its antitumor properties, enzyme inhibition capabilities, and structure-activity relationships (SAR).

Chemical Structure and Properties

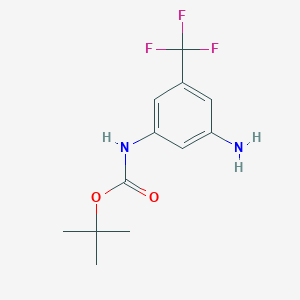

The chemical structure of (3-Amino-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester is depicted as follows:

This compound features a trifluoromethyl group that significantly influences its biological activity due to its electron-withdrawing properties.

Antitumor Activity

Recent studies have highlighted the potential of compounds containing trifluoromethyl groups as effective antitumor agents. For example, a series of 5-trifluoromethylpyrimidine derivatives were synthesized and evaluated for their activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells. The results indicated that these derivatives exhibited significant cytotoxic effects, with IC50 values as low as 0.35 µM for A549 cells and 3.24 µM for MCF-7 cells .

Table 1: Antitumor Activity of Trifluoromethyl Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 9u | A549 | 0.35 |

| 9u | MCF-7 | 3.24 |

| 9u | PC-3 | 5.12 |

These compounds were shown to induce early apoptosis in A549 cells and arrest the cell cycle in the G2/M phase, indicating their potential as therapeutic agents in cancer treatment .

Inhibition of Enzymes

The presence of the trifluoromethyl group has been linked to enhanced inhibitory activity against various enzymes. For instance, studies on dual inhibitors containing a urea moiety demonstrated that the introduction of a trifluoromethyl group at specific positions on the phenyl ring could enhance selectivity for COX-2 over COX-1 . This selectivity is crucial for developing anti-inflammatory drugs with reduced side effects.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the chemical structure can significantly impact biological activity. The introduction of electron-withdrawing groups like trifluoromethyl enhances the potency of compounds against specific targets . For example, in a study examining the effect of various substituents on phenyl rings, compounds with trifluoromethyl groups showed improved inhibition against enzymes involved in pain pathways compared to their non-fluorinated counterparts .

Table 2: SAR Analysis of Trifluoromethyl Compounds

| Substituent | Activity Change |

|---|---|

| Trifluoromethyl | Increased potency |

| Methyl | Moderate potency |

| No substituent | Low potency |

Case Studies

Several case studies have documented the efficacy of compounds similar to (3-Amino-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester:

- In Vivo Studies : Research involving naphthofuran compounds indicated that those with trifluoromethyl substitution exhibited significant anti-tumor effects in liver cancer models by inhibiting the STAT3 pathway .

- In Vitro Studies : Compounds lacking the trifluoromethyl group were inactive against Chlamydia, highlighting the importance of this functional group in enhancing biological activity .

Q & A

Q. What are the common synthetic routes for introducing the tert-butyl carbamate (Boc) group to aromatic amines, and how do they apply to (3-Amino-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester?

The tert-butyl carbamate group is typically introduced via reactions with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) or using tert-butyl chloroformate under anhydrous conditions. For aromatic amines like 3-amino-5-trifluoromethylphenyl derivatives, solvent selection (e.g., DCM, THF) and temperature control (0–25°C) are critical to avoid side reactions such as over-substitution or decomposition of the trifluoromethyl group. The Boc group’s stability under acidic conditions (e.g., TFA) makes it suitable for stepwise synthesis workflows .

Q. How can the stability of the tert-butyl carbamate group in this compound be assessed under varying experimental conditions?

Stability studies should include:

- Acidic conditions : Exposure to TFA (20–50% v/v) at 25°C for 1–24 hours to test deprotection kinetics.

- Basic conditions : Treatment with NaOH (0.1–1 M) to evaluate hydrolysis resistance.

- Thermal stability : TGA/DSC analysis to determine decomposition temperatures. The trifluoromethyl group may enhance electron-withdrawing effects, potentially accelerating acidic deprotection compared to non-fluorinated analogs .

Q. What spectroscopic techniques are most effective for characterizing (3-Amino-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester?

- ¹H/¹³C NMR : Identify Boc group signals (e.g., tert-butyl δ ~1.4 ppm in ¹H NMR; carbonyl δ ~155 ppm in ¹³C NMR).

- FT-IR : Confirm carbamate C=O stretching (~1680–1720 cm⁻¹).

- HRMS : Verify molecular ion ([M+H]⁺) and isotopic patterns from the trifluoromethyl group.

- HPLC : Assess purity using C18 columns with UV detection (λ = 210–254 nm) .

Advanced Research Questions

Q. How do solubility challenges impact the synthesis of tert-butyl carbamate derivatives, and what strategies can mitigate these for 3-amino-5-trifluoromethylphenyl substrates?

The trifluoromethyl group introduces hydrophobicity, reducing solubility in polar solvents (e.g., water, methanol). Strategies include:

- Salt formation : Use fluorinated acids (e.g., TFA) to protonate the amine, enhancing solubility in organic solvents like t-BuOAc .

- Co-solvent systems : Employ DMSO/THF mixtures to dissolve the substrate while maintaining Boc reactivity.

- Microwave-assisted synthesis : Improve reaction efficiency in low-solubility conditions .

Q. What experimental contradictions arise when comparing tert-butylation methods for electron-deficient aromatic amines?

- Contradiction : Classical methods (e.g., Boc₂O with DMAP) may yield <50% for electron-deficient amines due to reduced nucleophilicity.

- Resolution : Use Lewis acids (e.g., Sc(OTf)₃) to activate Boc₂O or switch to stronger acylating agents (e.g., Boc-OSu).

- Data analysis : Monitor reaction progress via LC-MS to identify intermediates and optimize stoichiometry .

Q. How can chiral environments influence the reactivity of (3-Amino-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester in asymmetric synthesis?

The Boc group’s steric bulk can direct regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). For chiral analogs, asymmetric Mannich reactions or enzymatic resolution (e.g., lipases) may be employed. Computational modeling (DFT) can predict stereoelectronic effects of the trifluoromethyl group on transition states .

Q. What role does the trifluoromethyl group play in modulating the compound’s stability and reactivity in nucleophilic aromatic substitution (SNAr)?

The -CF₃ group is strongly electron-withdrawing, activating the aromatic ring toward SNAr at the 5-position. However, steric hindrance from the Boc group may suppress reactivity at the 3-amino site. Competitive experiments with model substrates (e.g., 3-nitro-5-trifluoromethylphenyl Boc derivatives) can quantify positional selectivity .

Methodological Guidance

Q. How to troubleshoot low yields in Boc protection of 3-amino-5-trifluoromethylphenyl derivatives?

- Step 1 : Confirm substrate purity via HPLC; impurities may poison catalysts.

- Step 2 : Screen bases (e.g., Et₃N vs. NaHCO₃) to optimize deprotonation without side reactions.

- Step 3 : Use excess Boc₂O (1.5–2.0 equiv) and monitor by TLC (Rf shift).

- Step 4 : If solubility limits reaction, pre-form the TFA salt and proceed in t-BuOAc .

Q. What computational tools are recommended for predicting the reactivity of this compound in drug discovery?

- Molecular docking (AutoDock Vina) : Study interactions with target proteins (e.g., kinases) where the Boc group may act as a solubilizing moiety.

- DFT calculations (Gaussian) : Analyze electronic effects of -CF₃ on carbamate stability.

- ADMET prediction (SwissADME) : Estimate bioavailability and metabolic resistance conferred by the Boc group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.